N,N-diethyl-2-(3-methylphenyl)acetamide
Description
It is characterized by its N,N-diethyl substitution, which enhances lipophilicity and modulates pharmacokinetic properties. This compound has been studied extensively for its repellent activity against Aedes aegypti mosquitoes, with a protection time of 4.5 hours at 20% concentration in isopropanol . Its structural simplicity and tunable substituents make it a model for comparative studies with related analogs.
Properties
IUPAC Name |
N,N-diethyl-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)13(15)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHZSUQOCLLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-2-(3-methylphenyl)acetamide can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Insect Repellent Studies
A significant application of N,N-diethyl-2-(3-methylphenyl)acetamide is in the development of insect repellents. Laboratory studies have demonstrated its efficacy against Aedes aegypti mosquitoes, a vector for diseases such as dengue and Zika virus.
- Case Study : In a study conducted by the Defence Research and Development Establishment (DRDE), formulations containing this compound exhibited effective repellent activity, providing protection for up to 5.5 hours compared to standard repellents like DEET. The study highlighted that this compound showed no observable toxicity in terms of skin irritation during tests on human volunteers .
| Repellent Efficacy | Duration of Protection |
|---|---|
| This compound | 5.5 hours |
| DEET | 6 hours |
| N,N-Diethylbenzamide | 5 hours |
Antidepressant Activity
Recent research has explored the potential antidepressant properties of this compound. In preclinical trials, it was administered to mice to assess its effects on mood-related behaviors.
- Case Study : A behavioral study indicated that varying doses (15 mg/kg to 60 mg/kg) resulted in significant reductions in immobility during forced swimming tests, suggesting potential antidepressant effects comparable to established medications .
| Dosage (mg/kg) | Mean Immobility Duration (seconds) |
|---|---|
| 15 | 85.00 |
| 30 | 75.50 |
| 60 | 68.02 |
Chemical Reagent in Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including substitutions and couplings.
- Applications :
- As an intermediate in the synthesis of pharmaceuticals.
- In the production of agrochemicals and specialty chemicals.
The compound's interaction with biological systems has been studied extensively, particularly regarding its mechanism of action on enzymes and receptors.
- Mechanism of Action : Research indicates that this compound can modulate the activity of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and therapeutic efficacy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
Key Compounds :
- N,N-Diethyl-2-(4-methylphenyl)acetamide (F2) : A para-methyl isomer of F1.
- N,N-Diethyl-2-(3-methoxyphenyl)acetamide (F3) and N,N-Diethyl-2-(4-methoxyphenyl)acetamide (F4) : Methoxy-substituted analogs.
Findings :
- Bioactivity :
- F2 (para-methyl) showed a longer protection time (5.0 hours) compared to F1 (meta-methyl, 4.5 hours), suggesting para-substitution enhances repellent efficacy .
- Methoxy-substituted analogs (F3 and F4) outperformed methyl derivatives, with F4 (para-methoxy) achieving 8.0 hours of protection, likely due to increased electron-donating effects enhancing molecular interactions .
- Skin Irritation :
Table 1: Bioactivity and Toxicity of Positional Isomers
| Compound | Substituent Position | Protection Time (h) | PSII |
|---|---|---|---|
| F1 | 3-methyl | 4.5 | 0.65 |
| F2 | 4-methyl | 5.0 | 0.70 |
| F3 | 3-methoxy | 7.0 | 1.20 |
| F4 | 4-methoxy | 8.0 | 1.50 |
Trichloroacetamide Derivatives
Key Compound :
- N-(3-Methylphenyl)-2,2,2-trichloro-acetamide (3MPTCA): Replaces the diethylamino group with a trichloromethyl group.
Findings :
- Crystallography: 3MPTCA crystallizes in a monoclinic system (space group P2₁/c) with one molecule per asymmetric unit. The trichloromethyl group induces steric hindrance, altering molecular packing compared to F1 .
Pyrazolo-Pyrimidine Acetamides (Radiotracer Analogs)
Key Compounds :
- [18F]F-DPA and DPA-714 : Pyrazolo[1,5-a]pyrimidine core with fluorinated aryl groups.
Findings :
- Application :
- Synthesis :
Heterocyclic and Sulfur-Containing Analogs
Key Compounds :
- N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide : Contains a triazole-thiophene moiety.
- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide: Features a thiazolidinone core.
Findings :
- Structural Complexity: Thiazolidinone derivatives exhibit rigid conformations, which may limit their bioavailability compared to F1’s flexible acetamide backbone .
Table 2: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing N,N-diethyl-2-(3-methylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs of this compound are synthesized by reacting substituted phenylacetic acids with diethylamine derivatives under reflux in aprotic solvents like dichloromethane. Catalysts such as HOBt (hydroxybenzotriazole) or DCC (dicyclohexylcarbodiimide) improve coupling efficiency. Optimization includes temperature control (60–80°C), solvent polarity adjustments, and stoichiometric balancing of reagents to minimize side products. Yield optimization may require iterative purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR : and NMR identify substituent patterns (e.g., methyl groups at 1.2–1.4 ppm for diethyl, aromatic protons at 6.8–7.4 ppm).
- FT-IR : Confirms amide C=O stretching (~1650 cm) and N-H bending (~1550 cm).
- HPLC/MS : Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen bonding networks .
Q. What in vitro assays are suitable for preliminary screening of repellent or biological activity?
- Methodological Answer :
- Mosquito repellency assays : Use Aedes aegypti in controlled chambers to measure protection time (e.g., 20% formulation applied at 1 mg/cm; bites counted over 5-minute intervals).
- Antimicrobial testing : Broth microdilution assays (MIC/MBC) against bacterial/fungal strains.
- Cell viability assays : MTT or resazurin-based tests in mammalian cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence repellent efficacy against Aedes aegypti?
- Methodological Answer : Comparative studies of analogs show that electron-donating groups (e.g., methyl at the 3-position) enhance protection time by increasing lipophilicity and receptor binding. For example:
| Substituent Position | Protection Time (Hours) |
|---|---|
| 3-Methyl (F1) | 4.5 |
| 4-Methyl (F2) | 5.0 |
| 3-Methoxy (F3) | 5.5 |
| 4-Methoxy (F4) | 3.0 |
- Structure-Activity Relationship (SAR) : Methyl groups improve volatility and skin permeation, while methoxy groups reduce efficacy due to steric hindrance. Molecular docking studies with insect olfactory receptors (e.g., ORco) can validate these trends .
Q. What methodological approaches assess the dermal safety profile of this compound in preclinical studies?
- Methodological Answer :
- Primary Skin Irritation Index (PSII) : Tested on rabbit skin with scoring for erythema/edema. PSII < 0.5 indicates negligible irritation.
- Human volunteer trials : Apply cream formulations (10–20%) to 150 cm skin areas; monitor adverse reactions over 24–72 hours.
- Histopathology : Biopsy treated skin to evaluate epidermal integrity and immune cell infiltration .
Q. How can computational modeling resolve discrepancies between in vitro and in vivo repellent efficacy data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with mosquito odorant-binding proteins (OBPs) to predict binding affinity.
- QSAR Models : Correlate logP, polar surface area, and topological indices with protection time.
- Metabolomics : Track in vivo degradation pathways (e.g., cytochrome P450 metabolism) that reduce bioavailability .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro activity but low in vivo repellent efficacy?
- Methodological Answer : Discrepancies arise from:
- Metabolic Instability : Rapid hepatic or dermal degradation (e.g., ester hydrolysis) reduces active compound concentration.
- Volatility Differences : Lower molecular weight analogs evaporate faster, shortening protection time.
- Skin Permeation : Use Franz diffusion cells to measure transdermal flux; optimize formulations with permeation enhancers like oleic acid .
Key Research Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
